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Executive Summary

In the development of beta-lactam antibiotics, the stability of the beta-lactam ring is the primary
quality attribute. Amoxicillin Impurity D (European Pharmacopoeia) is the penicilloic acid
derivative formed via the hydrolytic opening of the strained beta-lactam ring. Unlike Impurity C
(Amoxicillin Diketopiperazine), which is a cyclized secondary degradation product, Impurity D
represents the primary hydrolytic degradant.

Accurate synthesis of Impurity D requires a protocol that selectively cleaves the beta-lactam
bond without promoting the subsequent intramolecular cyclization to the diketopiperazine or
decarboxylation to penilloic acid.

Chemical Identity & Target Profile[1][2][3][4][5]
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Attribute Specification

Common Name Amoxicillin Penicilloic Acid (Impurity D)
EP Designation Amoxicillin Impurity D

USP Designation Amoxicillin Related Compound D

(4S)-2-[[[(2R)-2-amino-2-(4-
IUPAC Name hydroxyphenyl)acetyllamino]carboxymethyl]-5,5-

dimethylthiazolidine-4-carboxylic acid

1642629-94-4 (Free acid) / 68728-47-2 (Sodium

CAS Number
salt)
Molecular Formula C16H21N306S
Molecular Weight 383.42 g/mol
Origin Hydrolytic degradation (Alkaline or Enzymatic)

Degradation & Synthesis Logic

The formation of Impurity D is a competition between hydrolysis and cyclization. Under acidic
conditions or high heat, the penicilloic acid (Impurity D) rapidly dehydrates to form the
diketopiperazine (Impurity C). Therefore, controlled alkaline hydrolysis at moderate
temperatures is the requisite pathway to isolate Impurity D.

Reaction Pathway Visualization

The following diagram illustrates the critical branching point between Impurity D and Impurity C.
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Figure 1: Mechanistic pathway showing the hydrolytic opening of Amoxicillin to Impurity D and
the subsequent risk of cyclization to Impurity C.

Experimental Protocol: Selective Synthesis
Reagents and Materials

e Precursor: Amoxicillin Trihnydrate (API Grade, >99%).
e Reagent: 1.0 M Sodium Hydroxide (NaOH).
e Solvent: Deionized Water (Milli-Q), Acetonitrile (HPLC Grade).

e Quenching Agent: 1.0 M Hydrochloric Acid (HCI).

Step-by-Step Methodology

This protocol utilizes a pH-controlled hydrolysis to maximize yield while minimizing secondary
degradation.

o Preparation: Suspend 5.0 g of Amoxicillin Trihydrate in 50 mL of deionized water at 20°C.
The API will not fully dissolve initially.

o Alkaline Hydrolysis:
o Slowly add 1.0 M NaOH dropwise while monitoring pH.
o Target pH: 9.0 — 10.0.[1] Note: Do not exceed pH 11.0 to avoid epimerization.

o Stir the solution for 45—60 minutes. The solution should become clear as the salt form of
the penicilloic acid is generated.

e Reaction Monitoring:
o Analyze an aliquot by HPLC every 15 minutes.

o Endpoint: Disappearance of the Amoxicillin peak (< 1.0%) and appearance of the earlier
eluting Impurity D peak.
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» Neutralization (Critical Step):
o Once the reaction is complete, immediately adjust the pH to 7.0 using 1.0 M HCI.

o Warning: Do not acidify below pH 5.0, as this catalyzes the conversion to Impurity C
(Diketopiperazine).

 Lyophilization:

o Freeze-dry the neutral solution to obtain the crude sodium salt of Impurity D as an off-
white hygroscopic solid.

Purification (Preparative HPLC)

For analytical standard grade (>95% purity), desalting and purification are required.

e Column: C18 Preparative Column (e.g., YMC-Pack ODS-A, 250 x 20 mm, 5 pum).

Mobile Phase A: 0.01 M Ammonium Acetate (pH 5.0).

Mobile Phase B: Acetonitrile.[2]

Gradient: 0% B to 10% B over 20 minutes. (Impurity D is highly polar).

Fraction Collection: Collect the major peak eluting shortly after the void volume.

Isolation: Lyophilize fractions to yield the purified ammonium salt or free acid.

Characterization & Structural Elucidation
High-Performance Liquid Chromatography (HPLC)

Impurity D is significantly more polar than Amoxicillin due to the formation of the second free
carboxylic acid group.

* RRT (Relative Retention Time): ~0.4 to 0.5 (relative to Amoxicillin).

o Detection: UV at 230 nm (End absorption, as the beta-lactam carbonyl is lost).
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Mass Spectrometry (LC-MS/ESI)

 lonization Mode: Positive ESI (+).
e Theoretical Mass: 383.42 Da.[3]
e Observed [M+H]*:384.1 m/z.

e Interpretation: The mass shift of +18 Da relative to Amoxicillin (365 Da) confirms the addition

of water (Hydrolysis).

Nuclear Magnetic Resonance (NMR)

The definitive structural proof lies in the shift of the protons attached to the beta-lactam ring (H-
5 and H-6).

Amoxicillin (Beta- Impurity D (Open . .
Proton/Carbon . Diagnostic Change
Lactam) Chain)
~5.4 - 5.5 ppm Upfield shift due to
H-5/H-6 ) ~4.2 - 4.5 ppm ) ) )
(Multiplets) ring strain relief.
Shift from strained
C=0 (Lactam) ~174 ppm ~178 - 180 ppm amide to free
acid/carboxylate.
Remains intact
Gem-dimethyl Distinct singlets Distinct singlets (Thiazolidine ring

stable).

Infrared Spectroscopy (FT-IR)

e Beta-Lactam Carbonyl: The characteristic sharp band at ~1775 cm~1! (present in Amoxicillin)

is absent in Impurity D.

o Carboxylate: Appearance of broad bands at 1600-1650 cm~* (C=0 stretching of
carboxylate/amide).

Workflow Visualization
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Figure 2: Step-by-step workflow for the synthesis and purification of Amoxicillin Impurity D.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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